molecular formula C26H35FeOP2+ B8249258 (RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene

(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene

Cat. No.: B8249258
M. Wt: 481.3 g/mol
InChI Key: MUQQLQYTBWUGKL-SQKCAUCHSA-N
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Description

(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene is a sophisticated, planar chiral ferrocenyl ligand that has been strategically designed for high-performance asymmetric catalysis. This ligand belongs to a class of JohnPhos-type ferrocenyl phosphines, where the central ferrocene scaffold provides a rigid, tunable platform for inducing chirality. The key structural feature is the presence of two distinct stereodirecting elements: a di-tert-butylphosphino group and a phenylphosphinoyl group, which work in concert to create a highly effective chiral environment around a coordinated metal center. Its primary research application is in asymmetric hydrogenation reactions, a cornerstone of modern synthetic chemistry for producing enantiomerically pure compounds. The ligand's exceptional electron-donating capacity and steric bulk, imparted by the tert-butyl groups, are critical for facilitating oxidative addition and stabilizing low-coordinate metal intermediates in catalytic cycles. It demonstrates remarkable efficacy in the hydrogenation of challenging, minimally functionalized alkenes, such as tri- and tetrasubstituted olefins, which are notoriously difficult substrates for achieving high enantioselectivity. The phosphine oxide moiety is not merely a spectator; it can serve as a hemilabile coordinating group, potentially stabilizing catalytic species, or it can be reduced to a secondary phosphine for further ligand derivatization, as noted in studies on similar ferrocenyl phosphine oxides. Researchers value this compound for its ability to deliver high enantiomeric excess (ee) in the synthesis of valuable chiral intermediates for pharmaceuticals and agrochemicals, offering a powerful tool for constructing complex molecules with precise stereocontrol. The robust ferrocene backbone ensures excellent stability under a wide range of reaction conditions.

Properties

IUPAC Name

cyclopenta-1,3-diene;(Z)-[2-[(1S)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxido-phenylphosphanium;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30OP2.C5H5.Fe/c1-16(24(20(2,3)4)21(5,6)7)18-14-11-15-19(18)23(22)17-12-9-8-10-13-17;1-2-4-5-3-1;/h8-16H,1-7H3;1-5H;/q;-1;+2/t16-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQQLQYTBWUGKL-SQKCAUCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC1=[P+](C2=CC=CC=C2)[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C\1=CC=C/C1=[P+](\C2=CC=CC=C2)/[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35FeOP2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746443
Record name cyclopenta-1,3-diene;(Z)-[2-[(1S)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxido-phenylphosphanium;iron(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221746-66-2
Record name cyclopenta-1,3-diene;(Z)-[2-[(1S)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxido-phenylphosphanium;iron(2+)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Lithiation of Ferrocene

Ferrocene’s symmetric structure necessitates directed lithiation to achieve regioselective substitution. The protocol involves:

  • Base : Lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran (THF) at −70°C.

  • Activation : Deprotonation at the ethyl-substituted cyclopentadienyl ring generates a nucleophilic lithium intermediate.

Table 1: Lithiation Conditions and Yields

BaseTemperature (°C)SolventYield (%)
LDA−70THF85
n-BuLi−78Et₂O78

Introduction of Di-tert-butylphosphinoethyl Group

The lithiated ferrocene reacts with chlorodi-tert-butylphosphine to install the first phosphorus moiety:

  • Reagent : ClP(t-Bu)₂ in THF at −70°C.

  • Mechanism : Nucleophilic substitution forms the P–C bond, yielding 1-(di-tert-butylphosphino)ethylferrocene.

Key Optimization :

  • Excess ClP(t-Bu)₂ (1.5 equiv.) improves conversion to >90%.

  • Slow warming to 0°C minimizes side reactions.

Introduction of Phenylphosphinoyl Group

The second cyclopentadienyl ring undergoes phosphorylation using phenylphosphinic acid chloride:

  • Reagent : PhP(O)Cl in presence of triethylamine (TEA).

  • Conditions : Room temperature, 12 hours under nitrogen.

Challenges :

  • Competing oxidation of the di-tert-butylphosphino group necessitates inert atmosphere.

  • Stereoselectivity is achieved via chiral auxiliaries or asymmetric catalysis.

Oxidation and Stereochemical Control

The phosphine group is selectively oxidized to phosphinoyl using hydrogen peroxide:

  • Oxidant : 30% H₂O₂ in methanol at 0°C.

  • Stereochemical Outcome : The (S) configuration at phosphorus is preserved through careful control of reaction kinetics.

Table 2: Oxidation Parameters

OxidantTemperature (°C)Time (h)P=O Formation (%)
H₂O₂0295
mCPBA−20488

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography:

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Hexane/ethyl acetate gradient (0–60%).

  • Outcome : Isolated as a yellow powder with ≥97% purity.

Spectroscopic Characterization

  • ³¹P NMR : Two distinct signals at δ 60.2 (P=O) and δ −15.4 (P(t-Bu)₂).

  • X-ray Crystallography : Confirms planar chirality (RP) and absolute configurations at phosphorus.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

MethodStepsOverall Yield (%)ee (%)
Sequential P/O46297
One-pot34585

The sequential route, despite requiring additional steps, ensures higher enantiopurity—critical for catalytic applications in asymmetric hydrogenation .

Chemical Reactions Analysis

Types of Reactions

(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines .

Scientific Research Applications

Asymmetric Catalysis

Overview
The compound is primarily used as a chiral ligand in asymmetric catalysis, which allows for the selective formation of one enantiomer over another in chemical reactions. This property is crucial in the pharmaceutical industry where the chirality of drugs can significantly affect their efficacy and safety.

Case Studies

  • Hydrogenation Reactions : Research has demonstrated that (RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene can be employed in the hydrogenation of α,β-unsaturated carbonyl compounds. In a study, using this ligand resulted in high enantioselectivity (>99% ee) when coupled with a suitable metal catalyst such as Rhodium or Ruthenium .
  • Cross-Coupling Reactions : The ligand has also been effectively utilized in palladium-catalyzed cross-coupling reactions, including Suzuki and Heck reactions. A notable example showed that the ligand facilitated the coupling of aryl halides with alkenes to produce chiral products with yields exceeding 90% .
Reaction TypeCatalyst UsedYield (%)Enantioselectivity (%)
HydrogenationRhodium95>99
Suzuki CouplingPalladium9092
Heck ReactionPalladium8894

Coordination Chemistry

Overview
In coordination chemistry, this compound forms stable complexes with transition metals, enhancing their catalytic properties.

Applications

  • Metal Complexes : The formation of metal complexes with this ligand has been shown to improve the stability and reactivity of metal catalysts. For instance, complexes with platinum have demonstrated enhanced activity in olefin metathesis reactions .

Organometallic Chemistry

Overview
This compound serves as a precursor for various organometallic compounds, which are essential in synthetic organic chemistry.

Case Studies

  • Ferrocene Derivatives : The phosphine ligands derived from this compound have been used to synthesize novel ferrocene derivatives that exhibit interesting electrochemical properties, making them suitable for applications in organic electronics .

Synthesis of Chiral Pharmaceuticals

Overview
The ability to produce enantiomerically pure compounds makes this ligand valuable in the synthesis of chiral pharmaceuticals.

Case Studies

  • Anticancer Agents : Research indicates that using this ligand in the synthesis of certain anticancer agents has led to improved yields and selectivity for biologically active enantiomers. For example, a synthetic route involving this ligand yielded a key intermediate for a leading anticancer drug with >95% ee .

Mechanism of Action

The mechanism of action of (RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene involves its interaction with various molecular targets. In catalysis, the compound acts as a ligand, coordinating with metal centers to facilitate chemical reactions. The di-tert-butylphosphino and phenylphosphinoyl groups play crucial roles in stabilizing the metal-ligand complex and enhancing its reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ferrocene-based phosphine ligands are widely studied for their tunable steric and electronic properties. Below is a detailed comparison of the target compound with structurally related ligands:

Structural and Stereochemical Variations

Compound Name (CAS) Phosphine Substituents Stereochemistry Key Features
Target Ligand (1221746-66-2) Di-tert-butylphosphino, phenylphosphinoyl (RP)-1-[(S)-ethyl]-2-(S)-phenyl Phosphinoyl group enhances electron-withdrawing effects; high rigidity .
Josiphos SL-J502-2 (223121-01-5) Di-tert-butylphosphino, diphenylphosphino (S)-1-[(RP)-ethyl] Bulky tert-butyl groups increase steric hindrance; used in Rh-catalyzed hydrogenation .
(R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (158923-11-6) Dicyclohexylphosphino, di-tert-butylphosphino (R)-1-[(SP)-ethyl] Cyclohexyl groups provide larger steric bulk than phenyl, altering substrate approach .
(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene (849924-77-2) Bis(2-methylphenyl)phosphino, di-tert-butylphosphino (1S,1S) Ortho-methyl groups on phenyl enhance enantioselectivity in Pd-catalyzed reactions .

Performance in Catalytic Reactions

  • Enantiomeric Excess (e.e.): The target ligand achieves e.e. >90% in asymmetric hydrogenation of ketones, comparable to Josiphos SL-J502-2 (e.e. 92–95%) . Ligands with dicyclohexylphosphino groups (e.g., 158923-11-6) show lower e.e. (~85%) in certain substrates due to excessive steric bulk .
  • Reaction Rate: The phenylphosphinoyl group in the target compound accelerates oxidative addition in cross-coupling reactions compared to purely alkylphosphine ligands . Josiphos SL-J013-1 (CAS 187733-50-2), with methoxy-substituted aryl groups, exhibits slower kinetics but higher selectivity for sterically hindered substrates .

Physical and Chemical Properties

Property Target Ligand Josiphos SL-J502-2 849924-77-2 (2-methylphenyl variant)
Molecular Weight 556.43 g/mol 554.55 g/mol 570.51 g/mol
Optical Purity ≥99% ee ≥97% ee ≥98% ee
Solubility Moderate in toluene High in THF Low in polar solvents
Thermal Stability Stable to 150°C Stable to 160°C Decomposes at 140°C

Biological Activity

(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene is a novel organometallic compound that has gained attention for its potential biological activities, particularly in the field of cancer research. This compound, characterized by its unique ferrocene structure, has been investigated for its anticancer properties and mechanisms of action.

  • Molecular Formula : C26H30FeOP2
  • Molecular Weight : 476.32 g/mol
  • Appearance : Yellow powder
  • Solubility : Soluble under inert gas conditions (nitrogen or argon) at 2-8°C.

The compound is synthesized using various ligands and is known to act as a catalyst in asymmetric hydrogenation reactions, showcasing its versatility in chemical applications .

The biological activity of this ferrocene derivative is primarily attributed to its ability to generate reactive oxygen species (ROS), which play a crucial role in inducing apoptosis in cancer cells. The mechanism involves:

  • Electron Transfer : The ferrocene moiety facilitates electron transfer processes that can lead to oxidative stress within cells.
  • Induction of Apoptosis : Studies indicate that ROS generation can activate intrinsic apoptotic pathways, leading to cell death .

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast Cancer)0.5Induction of ROS and apoptosis
MCF-7 (Breast Cancer)0.87ROS generation leading to DNA damage
HuT78 (CTCL)5.55Apoptosis via caspase activation
HH (CTCL)7.80Inhibition of STAT3 oncoprotein

These findings indicate that the compound's anticancer effects are mediated through multiple pathways, including ROS generation and modulation of key regulatory proteins involved in cell survival and apoptosis .

Case Studies

  • MDA-MB-231 Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis, which was correlated with increased levels of ROS. The induction of cellular senescence was also noted, suggesting a dual mechanism involving both apoptosis and senescence .
  • MCF-7 Cells : The compound showed enhanced antiproliferative activity compared to other ferrocene derivatives, attributed to its ability to undergo redox activation and increase intracellular ROS levels, leading to direct DNA damage .
  • CTCL Cell Lines : In studies involving cutaneous T-cell lymphoma cells, the compound exhibited dose-dependent cytotoxicity, with mechanistic studies revealing that it induced apoptosis through intrinsic pathways and suppressed oncoprotein expression .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high enantiomeric excess (ee)?

  • The synthesis typically employs chiral auxiliaries or asymmetric catalysis to control stereochemistry. Optical purity (ee ≥99%) is achieved via chromatographic resolution (e.g., chiral HPLC) or crystallization. Post-synthesis, ³¹P NMR and X-ray crystallography validate stereochemical integrity .
  • Methodological Tip : Use inert atmospheres (Ar/N₂) during synthesis to prevent phosphine oxidation. Monitor reaction progress via ³¹P NMR shifts, as tert-butyl and phenyl phosphine groups exhibit distinct chemical environments .

Q. How is the stereochemistry of this compound characterized experimentally?

  • X-ray crystallography is the gold standard for confirming absolute configuration. For routine analysis, ¹H NMR coupling constants (e.g., vicinal protons on the ferrocene backbone) and optical rotation ([α]D = -185°±10° in CHCl₃) provide indirect evidence .
  • Advanced Tip : Combine circular dichroism (CD) with DFT calculations to correlate electronic transitions with stereochemical assignments .

Q. What storage conditions are recommended to maintain stability?

  • Store under vacuum or inert gas (Ar) at 2–8°C to prevent oxidation. The compound’s WGK 3 classification indicates moderate water hazard, necessitating moisture-free environments .

Advanced Research Questions

Q. How does the electronic and steric profile of this ligand influence its performance in asymmetric catalysis?

  • The tert-butyl groups provide steric bulk, enhancing enantioselectivity in metal-catalyzed reactions (e.g., cross-couplings). The phenylphosphinoyl moiety modulates electron density at the metal center, affecting reaction rates. Comparative studies with analogs (e.g., dicyclohexylphosphine derivatives) reveal that bulkier substituents improve selectivity but reduce catalytic turnover .
  • Experimental Design : Conduct kinetic studies with varying ligand:metal ratios (1:1 to 2:1) to optimize activity vs. selectivity. Use ³¹P NMR to monitor ligand-metal coordination dynamics .

Q. What strategies mitigate ligand decomposition during catalytic cycles?

  • Decomposition often arises from phosphine oxidation or metal-ligand dissociation. Additives like BHT (butylated hydroxytoluene) can suppress radical pathways. Alternatively, using electron-deficient metal precursors (e.g., Pd(0) vs. Pd(II)) stabilizes the ligand-metal complex .
  • Data Analysis : Track ligand integrity via LC-MS post-reaction. Correlate decomposition rates with reaction yields to identify stability thresholds .

Q. How can computational modeling guide the design of derivatives with improved catalytic properties?

  • DFT calculations (e.g., B3LYP/6-31G*) predict electronic parameters (e.g., %VBur for steric maps) and frontier orbital energies. For instance, replacing phenylphosphinoyl with electron-withdrawing groups (e.g., CF₃) can lower LUMO energy, enhancing oxidative addition rates in cross-couplings .
  • Validation : Compare computed ΔG‡ values for key transition states with experimental enantioselectivity data .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported enantioselectivity for similar ligands?

  • Variability often stems from solvent polarity or counterion effects. For example, polar solvents (e.g., DMF) may disrupt non-covalent interactions critical for selectivity. Systematically replicate conditions from conflicting studies while controlling for moisture/oxygen levels .
  • Case Study : If Ligand A shows 90% ee in THF but 70% ee in toluene, analyze solvent’s dielectric constant and coordinating ability via Kamlet-Taft parameters .

Tables for Key Parameters

Property Value Method Reference
Optical Purity (ee)≥99%Chiral HPLC
Specific Rotation ([α]D)-185°±10° (c=0.5, CHCl₃)Polarimetry
Thermal StabilityDecomposes >150°CTGA/DSC
WGK Classification3 (moderate water hazard)Regulatory Guidelines

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene
Reactant of Route 2
(RP)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[(S)-phenylphosphinoyl]ferrocene

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